4-Chloro-6-neopentylpyrimidine

Beschreibung

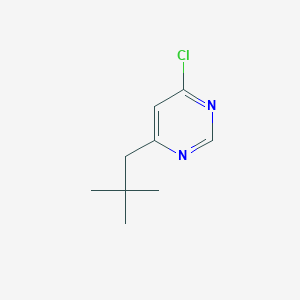

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-6-(2,2-dimethylpropyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-9(2,3)5-7-4-8(10)12-6-11-7/h4,6H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVAUQZDHLXSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 6 Neopentylpyrimidine

Established and Emerging Synthetic Routes to Chloropyrimidine Scaffolds

The construction of the chloropyrimidine framework is a critical step in the synthesis of 4-chloro-6-neopentylpyrimidine. This involves the formation of the pyrimidine (B1678525) ring followed by or concurrent with the introduction of a chlorine atom at a specific position.

Cyclization and Annulation Strategies for Pyrimidine Ring Formation

The synthesis of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. researchgate.netgrowingscience.com Traditional and still widely used methods involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea (B33335), or guanidine. researchgate.netijsat.org These reactions, often catalyzed by acids or bases, proceed via a cyclocondensation mechanism to form the six-membered heterocyclic ring. ijsat.org

More recent advancements have focused on developing more efficient and versatile strategies. These include:

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to construct the pyrimidine core, offering high atom economy and operational simplicity. mdpi.comorganic-chemistry.org For instance, a three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by zinc chloride, provides a direct route to substituted pyrimidines. organic-chemistry.org

[3+3] Annulation: This strategy involves the reaction of a three-atom component with another three-atom fragment to form the six-membered ring. A greener approach utilizes a tandem annulation-oxidation reaction between α,β-unsaturated ketones and amidines. rsc.org

Oxidative Annulation: This method employs an oxidizing agent to facilitate the cyclization. For example, K₂S₂O₈ can be used to promote the oxidative annulation of acetophenone-formamide conjugates to yield 4-arylpyrimidines. organic-chemistry.orgrsc.org

Metal-Catalyzed Cyclizations: Transition metals, particularly copper, have been effectively used to catalyze the cyclization of various precursors. Copper-catalyzed reactions of ketones with nitriles or alkynes with amidines are powerful methods for constructing pyrimidine rings. mdpi.comorganic-chemistry.org

These emerging strategies often provide milder reaction conditions, greater functional group tolerance, and access to a wider range of substituted pyrimidines. researchgate.netmdpi.com

Regioselective Chlorination Procedures for Pyrimidine Derivatives

The introduction of a chlorine atom at a specific position on the pyrimidine ring is crucial for the synthesis of this compound. The reactivity of the pyrimidine ring towards electrophilic substitution is generally low due to its electron-deficient nature. researchgate.net Therefore, chlorination is often achieved through nucleophilic substitution on a pre-functionalized pyrimidine or by direct chlorination of an activated precursor.

A common and effective method for introducing a chlorine atom at the 4-position is the treatment of a corresponding pyrimidin-4-one (or its tautomer, 4-hydroxypyrimidine) with a chlorinating agent. nih.govheteroletters.org Reagents like phosphorus oxychloride (POCl₃) are widely used for this transformation. heteroletters.orggoogle.comgoogle.comgoogle.com The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. The reaction conditions, such as temperature and the use of a catalyst or an organic amine, can be optimized to improve the yield and selectivity. google.comgoogle.com

For instance, the synthesis of 4,6-dichloropyrimidine (B16783) can be achieved by reacting 4,6-dihydroxypyrimidine (B14393) with phosphoryl chloride. google.com Similarly, 4-chloro-6-methoxypyrimidine (B185298) can be converted to 4,6-dichloropyrimidine using phosphorus oxychloride in the presence of an anhydrous organic amine. google.com

In some cases, direct C-H chlorination can be achieved, although this often requires specific directing groups or specialized catalysts to control the regioselectivity. diva-portal.org For example, palladium-catalyzed chlorination can be directed to a specific position by a coordinating group on the pyrimidine ring. diva-portal.org

Strategies for the Stereospecific and Regiospecific Introduction of the Neopentyl Group

The installation of the bulky neopentyl group at the C6 position of the pyrimidine ring requires specific synthetic strategies to ensure correct placement and avoid steric hindrance issues.

Alkylation and Related Carbon-Carbon Bond Forming Reactions with Neopentyl Precursors

One approach to introduce the neopentyl group is through alkylation reactions using a neopentyl-containing reagent. This can be achieved by reacting a suitable pyrimidine precursor with a neopentyl halide or another electrophilic neopentyl source. However, direct alkylation of the pyrimidine ring can be challenging and may lead to mixtures of products. researchgate.net

A more controlled method involves the construction of the pyrimidine ring from a precursor that already contains the neopentyl group. For example, a 1,3-dicarbonyl compound bearing a neopentyl substituent can be condensed with an amidine or urea to form the 6-neopentylpyrimidine core.

The Mitsunobu reaction is another method that can be employed for the alkylation of nitrogen heterocycles, although its application for direct C-alkylation of pyrimidines is less common. researchgate.net

Advanced Cross-Coupling Methodologies for Neopentyl Moiety Installation

Modern cross-coupling reactions offer powerful and versatile tools for the formation of carbon-carbon bonds and are well-suited for introducing the neopentyl group onto the pyrimidine ring.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most widely used cross-coupling methods. researchgate.netrsc.org It involves the reaction of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate. In the context of this compound synthesis, a neopentylboronic acid or its ester could be coupled with a 4,6-dichloropyrimidine or a related di-functionalized pyrimidine. The regioselectivity of the coupling can often be controlled by the differential reactivity of the leaving groups. Neopentylboronic esters have been shown to be effective in Suzuki-Miyaura coupling reactions. rsc.org

Sonogashira Coupling: While typically used for forming carbon-carbon triple bonds, the Sonogashira coupling can be a precursor to introducing saturated alkyl groups through subsequent reduction. For instance, a neopentyl-substituted alkyne could be coupled to a chloropyrimidine, followed by hydrogenation of the triple bond. researchgate.net

Other Cross-Coupling Reactions: Other cross-coupling methods, such as those involving organozinc (Negishi coupling) or organotin (Stille coupling) reagents, could also be employed for the installation of the neopentyl group. The choice of method often depends on the availability of the starting materials and the functional group tolerance of the reaction. acs.org

Optimized Reaction Conditions and Methodological Enhancements in this compound Synthesis

The synthesis of this compound can be optimized by carefully controlling the reaction conditions and employing modern synthetic techniques.

A plausible and efficient synthetic route would likely involve a two-step process:

Formation of 6-neopentylpyrimidin-4-ol (B1493740): This intermediate can be synthesized via the cyclocondensation of a neopentyl-containing 1,3-dicarbonyl compound (e.g., a β-ketoester) with a suitable nitrogen-containing species like urea or formamidine. The reaction conditions for this cyclization would need to be optimized in terms of solvent, temperature, and catalyst to maximize the yield.

Chlorination of 6-neopentylpyrimidin-4-ol: The resulting 6-neopentylpyrimidin-4-ol can then be converted to the target compound, this compound, by treatment with a chlorinating agent such as phosphorus oxychloride. heteroletters.org The optimization of this step would involve controlling the reaction temperature and the stoichiometry of the reagents to ensure complete conversion and minimize side reactions.

The use of organolithium reagents has been shown to be effective for the regioselective synthesis of certain pyrimidine derivatives, offering another potential avenue for optimization. researchgate.net Additionally, metalation of chloropyrimidines using bases like TMPMgCl·LiCl followed by quenching with an electrophile can provide highly functionalized pyrimidines. nih.gov

The table below summarizes potential reaction parameters that could be optimized for the synthesis of this compound.

| Step | Reaction Type | Key Reagents | Potential Optimization Parameters |

| 1 | Cyclocondensation | Neopentyl-β-ketoester, Urea/Formamidine | Solvent, Temperature, Catalyst (acid or base), Reaction time |

| 2 | Chlorination | 6-Neopentylpyrimidin-4-ol, POCl₃ | Temperature, Reagent stoichiometry, Reaction time, Work-up procedure |

By systematically investigating these parameters, a robust and high-yielding synthesis of this compound can be developed.

Sustainable and Green Chemistry Aspects in Synthetic Protocols

The development of synthetic methodologies for this compound is increasingly influenced by the principles of green and sustainable chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency. While specific research on green synthetic routes for this compound is not extensively documented, the broader field of pyrimidine synthesis offers valuable insights into sustainable practices that can be applied. researchgate.netresearchgate.net

The focus of green chemistry in this context is on several key areas: the use of environmentally benign solvents, the development of catalytic reactions to replace stoichiometric reagents, the implementation of energy-efficient reaction conditions, and adherence to the concept of atom economy. researchgate.netacs.orgnih.gov

Alternative Solvents and Catalysts

Traditional synthetic routes for pyrimidines often rely on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives such as water, supercritical fluids, or ionic liquids. bohrium.compjoes.com For instance, the use of magnetized deionized water has been explored as a green solvent for the synthesis of related pyrimidine derivatives, demonstrating the potential for catalyst-free reactions with high yields and short reaction times. bohrium.com Polyethylene glycol (PEG-400) has also been investigated as a recyclable solvent medium for the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, offering a cleaner reaction profile. jocpr.com

In place of hazardous reagents, the focus has shifted to employing catalysts that can be easily recovered and reused. For the synthesis of related heterocyclic compounds, various catalysts have been explored, including solid-supported catalysts and biocatalysts, which can lead to higher selectivity and reduced waste generation. orgchemres.org

Energy-Efficient Synthesis

Microwave-assisted synthesis has emerged as a significant green chemistry technique in the synthesis of pyrimidine derivatives. nih.govnih.gov This method often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of 2-amino-4-chloro-pyrimidine derivatives has been successfully achieved using microwave irradiation, highlighting its potential applicability to similar structures like this compound. nih.gov

Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net Synthetic routes with high atom economy are designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. Multicomponent reactions (MCRs) are particularly noteworthy in this regard as they allow for the synthesis of complex molecules in a single step from three or more reactants, often with high atom economy. researchgate.net While specific MCRs for this compound are not detailed in the literature, the development of such a route would represent a significant advancement in its sustainable synthesis.

The following table summarizes potential green chemistry approaches that could be applied to the key steps in the synthesis of this compound, based on findings for related pyrimidine syntheses.

| Reaction Step | Traditional Method | Potential Green Alternative | Key Advantages of Green Alternative |

| Pyrimidine Ring Formation | Condensation in volatile organic solvents (e.g., ethanol, methanol) with stoichiometric base. | One-pot multicomponent reaction in a green solvent (e.g., water, PEG-400) using a recyclable catalyst. bohrium.comjocpr.com | Reduced solvent waste, higher atom economy, simplified workup. researchgate.net |

| Chlorination | Use of hazardous chlorinating agents like phosphorus oxychloride (POCl₃) in excess, often requiring high temperatures. google.com | Catalytic chlorination using a solid-supported reagent or electrochemical methods in a safer solvent. | Reduced use of hazardous reagents, milder reaction conditions, easier product purification. |

| Energy Input | Conventional heating for extended periods. | Microwave-assisted heating. nih.govnih.gov | Significantly shorter reaction times, improved energy efficiency, potentially higher yields. nih.gov |

The next table provides a comparative overview of reaction conditions for the synthesis of substituted pyrimidines, illustrating the benefits of green chemistry approaches.

| Parameter | Conventional Synthesis of Substituted Pyrimidines | Microwave-Assisted Synthesis of 2-amino-4-chloro-pyrimidines nih.gov |

| Solvent | Propanol | Anhydrous Propanol |

| Catalyst/Reagent | Often requires strong bases or acids in stoichiometric amounts. | Triethylamine (as a base) |

| Temperature | Typically reflux temperatures (e.g., 80-150 °C). | 120-140 °C |

| Reaction Time | Several hours to days. | 15-30 minutes |

| Yield | Variable, often moderate. | Good to excellent (e.g., 54% for one derivative) |

| Work-up | Often involves complex extraction and purification steps. | Simple precipitation and extraction. |

By adopting these and other green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint and contributing to a safer chemical industry.

Reactivity and Mechanistic Studies of 4 Chloro 6 Neopentylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Dynamics at the Pyrimidine (B1678525) Core

The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of the electronegative chlorine atom, makes the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction pathway is a cornerstone for the functionalization of 4-chloro-6-neopentylpyrimidine.

The neopentyl group, a bulky alkyl substituent, exerts a significant steric influence on the regioselectivity and chemoselectivity of SNAr reactions. While the primary site of nucleophilic attack on 4-chloro-6-substituted pyrimidines is the halogenated 4-position due to electronic activation by the ring nitrogen atoms, the neopentyl group can modulate the rate and accessibility of this position. Its steric bulk can hinder the approach of very large nucleophiles, potentially leading to reduced reaction rates compared to pyrimidines with smaller substituents at the 6-position. However, this steric hindrance is generally not sufficient to prevent reactions with a wide range of common nucleophiles.

In scenarios where other potentially reactive sites exist on the molecule, the neopentyl group can enhance the chemoselectivity by sterically shielding adjacent positions, thereby directing the nucleophilic attack preferentially to the 4-position. For instance, if a less activated leaving group were present at another position on the pyrimidine ring, the steric hindrance from the neopentyl group would further disfavor substitution at that site, thus favoring reaction at the C4-chloro position.

This compound readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to afford the corresponding 4-substituted pyrimidines. The kinetics of these reactions are influenced by several factors, including the nucleophilicity of the attacking species, the solvent, and the reaction temperature.

| Nucleophile | Product Type | General Reaction Conditions |

| Primary Amines (R-NH2) | 4-Amino-6-neopentylpyrimidines | Polar aprotic solvents (e.g., DMF, DMSO), often with a non-nucleophilic base (e.g., DIPEA) |

| Secondary Amines (R2NH) | 4-(Dialkylamino)-6-neopentylpyrimidines | Similar to primary amines, may require slightly more forcing conditions |

| Alcohols (R-OH) | 4-Alkoxy-6-neopentylpyrimidines | Requires a strong base (e.g., NaH) to form the alkoxide nucleophile |

| Thiols (R-SH) | 4-(Alkylthio)-6-neopentylpyrimidines | Often proceeds readily with a mild base (e.g., K2CO3) |

Kinetic studies on analogous 4-chloropyrimidine (B154816) systems indicate that the reaction generally follows a second-order rate law, consistent with the classical SNAr mechanism. The rate-determining step is typically the formation of the Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this complex, and thus the reaction rate, is enhanced by the electron-withdrawing nature of the pyrimidine nitrogens.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Position

The chloro-substituent at the 4-position of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the arylation and vinylation of the pyrimidine core. In this reaction, this compound is coupled with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base.

| Boronic Acid/Ester | Product Type | Typical Catalyst System |

| Arylboronic Acids | 4-Aryl-6-neopentylpyrimidines | Pd(PPh3)4, PdCl2(dppf) |

| Vinylboronic Acids | 4-Vinyl-6-neopentylpyrimidines | Pd(OAc)2 with a phosphine (B1218219) ligand |

| Alkylboronic Acids | 4-Alkyl-6-neopentylpyrimidines | More challenging, may require specialized catalysts and conditions |

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. The neopentyl group's steric bulk can influence the choice of phosphine ligand, with bulkier ligands sometimes being more effective in promoting the reductive elimination step of the catalytic cycle.

Beyond the Suzuki-Miyaura reaction, the chloro-substituent at the 4-position can participate in a range of other palladium- and nickel-catalyzed cross-coupling reactions. These include the Sonogashira coupling for the introduction of alkyne moieties, the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds, and the Stille coupling with organotin reagents.

| Coupling Reaction | Coupling Partner | Product Type |

| Sonogashira | Terminal Alkynes | 4-Alkynyl-6-neopentylpyrimidines |

| Buchwald-Hartwig | Amines | 4-Amino-6-neopentylpyrimidines |

| Stille | Organostannanes | 4-Aryl/Vinyl-6-neopentylpyrimidines |

Nickel catalysts can offer a more cost-effective alternative to palladium for some of these transformations, although they may require different reaction conditions.

Electrophilic and Radical Functionalization Pathways of the Pyrimidine Ring

While the pyrimidine ring is electron-deficient and thus generally unreactive towards electrophilic aromatic substitution, functionalization through electrophilic and radical pathways can be achieved under specific conditions.

Electrophilic attack on the pyrimidine ring itself is challenging due to the deactivating effect of the two nitrogen atoms. However, if the pyrimidine ring is sufficiently activated by electron-donating groups, or under harsh reaction conditions, electrophilic substitution can occur, typically at the 5-position. In the case of this compound, the chloro and neopentyl groups are not strongly activating, making direct electrophilic substitution on the ring difficult.

Radical functionalization offers an alternative pathway. For instance, radical reactions can be initiated at the pyrimidine ring, although this is less common than reactions at the substituents. More frequently, radical reactions might be employed to functionalize the neopentyl group itself, though this falls outside the scope of direct ring functionalization. The chloro-substituent can also be a site for radical-mediated transformations under specific catalytic conditions.

Chemical Transformations and Functionalization of the Neopentyl Side Chain

The neopentyl group, a sterically hindered alkyl substituent, presents a significant challenge to direct functionalization due to the absence of weak C-H bonds and the steric shielding of the methylene (B1212753) protons by the bulky tert-butyl group. Nevertheless, modern synthetic methodologies, particularly those involving C-H activation and radical processes, offer potential pathways for the transformation of the neopentyl side chain of this compound.

Research into the C-H functionalization of unactivated alkyl groups has demonstrated that transition metal catalysts, such as those based on rhodium and palladium, can facilitate the direct conversion of C-H bonds into C-C, C-O, or C-N bonds. While direct examples on this compound are not extensively documented, analogous systems suggest that rhodium(III) catalysts could potentially mediate ortho-C-H activation of the pyrimidine ring directed by a suitable functional group, or even direct functionalization of the neopentyl group itself under specific conditions. For instance, studies on other alkyl-substituted arenes have shown that iridium complexes can achieve selective ortho-C-H activation, a process influenced by the alkyl substituent.

Radical functionalization presents another viable strategy. The generation of a neopentyl radical from this compound could be initiated through various methods, including the use of radical initiators or photoredox catalysis. Once formed, this radical could participate in a range of reactions, such as addition to alkenes or coupling with other radical species. The electrochemical C-H functionalization of N-heterocycles with alkyl iodides has been demonstrated, suggesting that similar conditions could potentially be applied to activate the neopentyl C-H bonds. kaust.edu.sa

The following table summarizes potential transformations of the neopentyl side chain based on analogous reactivity in other systems.

| Transformation Type | Potential Reagents and Conditions | Expected Product |

| C-H Hydroxylation | Manganese or Iron porphyrin complexes, oxidant | 4-Chloro-6-(1-hydroxy-2,2-dimethylpropyl)pyrimidine |

| C-H Amination | Rhodium(II) catalysts, nitrogen source (e.g., azides) | 4-Chloro-6-(1-amino-2,2-dimethylpropyl)pyrimidine |

| Radical Halogenation | N-Halosuccinimide, light or radical initiator | 4-Chloro-6-(1-halo-2,2-dimethylpropyl)pyrimidine |

| Minisci-type Reaction | Alkyl radicals, acid | 2-Alkyl-4-chloro-6-neopentylpyrimidine |

It is important to note that the steric bulk of the neopentyl group would likely necessitate forcing reaction conditions and may lead to lower yields compared to less hindered substrates.

Skeletal Editing and Rearrangement Processes Involving the Pyrimidine Core

The pyrimidine ring is a versatile scaffold that can undergo a variety of skeletal editing and rearrangement reactions, allowing for its transformation into other heterocyclic systems. These transformations are of significant interest in medicinal chemistry for accessing novel chemical space.

A notable example of skeletal editing is the conversion of pyrimidines into pyrazoles. Research has demonstrated a method for this transformation that proceeds via a formal carbon deletion. Current time information in Bangalore, IN.researchgate.net This process typically involves the activation of the pyrimidine ring, for example, through N-triflylation at room temperature, followed by a hydrazine-mediated skeletal remodeling. Current time information in Bangalore, IN. This approach is advantageous due to its mild conditions and tolerance of a wide range of functional groups. While not specifically demonstrated on this compound, the broad substrate scope of this methodology suggests its potential applicability.

Another powerful strategy for diversifying the pyrimidine core is a deconstruction-reconstruction approach. wikipedia.org In this method, the pyrimidine is transformed into an N-arylpyrimidinium salt, which then undergoes cleavage to form a three-carbon iminoenamine building block. This intermediate can then be reacted with various reagents to construct a diverse array of new heterocycles, including azoles. wikipedia.org This strategy effectively allows for the use of the pyrimidine as a synthon for other heterocyclic systems.

The table below outlines key skeletal editing processes applicable to the pyrimidine core.

| Transformation | Key Reagents | Resulting Heterocycle | Reference |

| Pyrimidine to Pyrazole | Triflic anhydride, hydrazine | Pyrazole | Current time information in Bangalore, IN.researchgate.net |

| Deconstruction-Reconstruction | N-Arylating agent, nucleophile | Various Azoles | wikipedia.org |

These skeletal editing strategies highlight the utility of the pyrimidine ring as a versatile starting material for the synthesis of a wide range of other heterocyclic structures, providing a powerful tool for the exploration of chemical diversity in drug discovery and materials science.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 6 Neopentylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR spectra provide fundamental information about the types and number of hydrogen and carbon atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Chloro-6-neopentylpyrimidine is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the neopentyl substituent. The neopentyl group's high degree of symmetry simplifies its spectral signature. The anticipated signals are detailed in the table below.

Interactive ¹H NMR Data Table for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-2 | ~8.9 | Singlet | 1H | Pyrimidine ring proton |

| H-5 | ~7.5 | Singlet | 1H | Pyrimidine ring proton |

| -CH₂- | ~2.8 | Singlet | 2H | Methylene (B1212753) protons of neopentyl group |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. asianpubs.org The presence of electronegative nitrogen and chlorine atoms significantly influences the chemical shifts of the pyrimidine ring carbons. libretexts.org

Interactive ¹³C NMR Data Table for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C-2 | ~158 | Pyrimidine ring carbon |

| C-4 | ~163 | Pyrimidine ring carbon (attached to Cl) |

| C-5 | ~120 | Pyrimidine ring carbon |

| C-6 | ~175 | Pyrimidine ring carbon (attached to neopentyl) |

| -CH₂- | ~45 | Methylene carbon of neopentyl group |

| -C (CH₃)₃ | ~32 | Quaternary carbon of neopentyl group |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be relatively simple due to the lack of proton-proton coupling between the isolated pyrimidine protons and the neopentyl group. It would primarily confirm the lack of coupling for the singlets observed in the 1D spectrum.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to. columbia.edu This is invaluable for definitively assigning carbon signals. For instance, the proton signal at ~2.8 ppm would show a cross-peak with the carbon signal at ~45 ppm, confirming their direct bond in the -CH₂- group. Likewise, the proton signal at ~1.0 ppm would correlate with the carbon signal at ~29 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.educolumbia.edu This is critical for piecing together the molecular structure, especially around quaternary carbons. Key expected HMBC correlations would include:

A cross-peak between the methylene (-CH₂-) protons and the C-6 carbon of the pyrimidine ring, confirming the attachment point of the neopentyl group.

Correlations between the methylene protons and the quaternary carbon of the tert-butyl group.

Correlations from the pyrimidine H-5 proton to carbons C-4 and C-6, confirming its position on the ring.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula.

HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula of a compound. For this compound (C₉H₁₃ClN₂), the expected exact mass for the protonated molecule ([M+H]⁺) can be calculated. Furthermore, the presence of chlorine results in a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which leads to two prominent peaks in the mass spectrum separated by approximately 2 Da, with a relative intensity ratio of about 3:1 (M+ to M+2). This pattern is a definitive indicator of a monochlorinated compound.

Calculated HRMS Data

| Ion | Formula | Calculated m/z ([³⁵Cl]) | Calculated m/z ([³⁷Cl]) |

|---|

Hyphenated chromatographic and mass spectrometric techniques are indispensable for analyzing chemical mixtures and assessing the purity of compounds. nih.govnih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): This technique separates volatile and thermally stable compounds in the gas phase before they are detected by a mass spectrometer. nih.gov GC-MS is well-suited for analyzing this compound to determine its purity, identify any volatile impurities, and confirm the molecular weight of the main component. uoguelph.ca

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS separates compounds in the liquid phase, making it suitable for a wider range of compounds, including those that are less volatile or thermally sensitive. d-nb.inforsc.org This method is frequently used for purity analysis and reaction monitoring during the synthesis of such compounds. nih.gov The combination of retention time from the LC and mass data from the MS provides a high degree of confidence in compound identification. nih.gov

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. asianpubs.org The resulting spectrum provides a "fingerprint" of the molecule and identifies the functional groups present. nist.govarxiv.org

Interactive IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100–3000 | C-H Stretch | Aromatic C-H (pyrimidine ring) |

| 2960–2850 | C-H Stretch | Aliphatic C-H (neopentyl group) |

| 1600–1450 | C=N and C=C Stretch | Pyrimidine ring skeletal vibrations |

| 1470–1450 | C-H Bend | CH₂ and CH₃ bending (scissoring) |

| 1365 | C-H Bend | CH₃ symmetrical bending (umbrella mode) |

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

While specific crystallographic data for this compound is not publicly available, an analysis of a related chloropyrimidine derivative, 4,5-diamino-2-chloropyrimidine, can serve as an illustrative example of the data obtained from such an analysis. iucr.org The study of this compound revealed a monoclinic crystal system with the space group P21/c. iucr.org The unit cell dimensions were determined to be a = 3.73 Å, b = 12.637 Å, and c = 12.437 Å, with a β angle of 98.6°. iucr.org The crystal structure was solved using the heavy atom technique, locating the chlorine atom initially, followed by the determination of the positions of other non-hydrogen atoms. iucr.org A difference synthesis further allowed for the localization of hydrogen atoms, confirming the amino form of the molecule and detailing the hydrogen bonding network that links the molecules together. iucr.org

For a hypothetical analysis of this compound, a similar approach would be undertaken. Single crystals of the compound would be grown and subjected to X-ray radiation. The resulting diffraction pattern would be analyzed to determine the crystal system, space group, and unit cell parameters. The precise atomic coordinates would then be used to calculate bond lengths and angles within the molecule, providing a definitive solid-state structure.

Table 1: Representative Crystallographic Data for a Chloropyrimidine Derivative (4,5-diamino-2-chloropyrimidine)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.73 |

| b (Å) | 12.637 |

| c (Å) | 12.437 |

| β (°) | 98.6 |

Data sourced from the study of 4,5-diamino-2-chloropyrimidine as a representative example. iucr.org

Chromatographic Methods for Purity and Quantitative Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of a compound and for its quantitative analysis. openaccessjournals.com This method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. wikipedia.org For a compound like this compound, which possesses moderate polarity, reversed-phase HPLC (RP-HPLC) is a highly suitable method. researchgate.net In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. wikipedia.org

A specific HPLC method for this compound has not been detailed in the available literature. However, based on methods developed for similar chloropyrimidine and alkylpyrimidine derivatives, a robust analytical method can be proposed. sielc.comresearchgate.net A typical setup would involve a C18 column with a particle size of 3 to 5 µm. google.comijpsonline.com The mobile phase would likely be a gradient of acetonitrile and water, possibly with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. google.com Detection is commonly achieved using a UV detector, as the pyrimidine ring is a chromophore that absorbs UV light. The detection wavelength would be selected based on the UV spectrum of the compound to ensure maximum sensitivity. ijpsonline.com

The method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity. ejgm.co.uk This process involves analyzing standard solutions of known concentrations to create a calibration curve, which is then used to determine the concentration of the analyte in unknown samples. The purity of this compound would be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Proposed HPLC Parameters for the Analysis of this compound

| Parameter | Proposed Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 210-280 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

These parameters are proposed based on established methods for similar compounds and would require optimization for this specific analyte.

Computational and Theoretical Investigations of 4 Chloro 6 Neopentylpyrimidine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the electronic properties and energetic stability of 4-Chloro-6-neopentylpyrimidine. These methods solve approximations of the Schrödinger equation to determine the electronic structure of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. epstem.net It is particularly effective for predicting the optimized molecular geometry, which corresponds to the minimum energy conformation of the molecule. semanticscholar.org For pyrimidine (B1678525) derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), provide reliable predictions of bond lengths, bond angles, and dihedral angles. jchemrev.comresearchgate.net

The stability of this compound can be assessed from its total energy calculated at the optimized geometry. The process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations to find the geometry with the lowest possible energy. semanticscholar.org This optimized structure represents the most stable arrangement of the atoms in the molecule. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that the optimized structure is a true energy minimum.

Interactive Table: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP) Note: These are representative values based on calculations for similar pyrimidine structures and are intended for illustrative purposes.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | N1 | C2 | 1.34 | |

| Bond Length | C4 | Cl | 1.74 | |

| Bond Length | C6 | C(Neopentyl) | 1.53 | |

| Bond Angle | C2 | N1 | C6 | 115.0 |

| Bond Angle | N1 | C6 | C5 | 123.0 |

| Bond Angle | Cl | C4 | C5 | 119.5 |

| Dihedral Angle | C(Neopentyl) | C6 | N1 | C2 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

For this compound, the energy and distribution of these orbitals are critical. The HOMO is expected to be localized primarily on the pyrimidine ring and the electron-donating neopentyl group, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is likely concentrated around the electron-withdrawing chloro-substituent and the pyrimidine nitrogen atoms, highlighting sites for nucleophilic attack.

The energy gap (ΔE = ELUMO - EHOMO) between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. physchemres.org A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org

Interactive Table: Illustrative FMO Properties for this compound Note: Values are illustrative and based on general principles for substituted pyrimidines.

| Parameter | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 |

Global Reactivity Descriptors:

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. A harder molecule is generally less reactive. epstem.net

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = μ² / (2η). researchgate.net

Local Reactivity Descriptors:

Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. They describe how the electron density at a specific point changes with the addition or removal of an electron.

Interactive Table: Illustrative Global Reactivity Descriptors Note: Values are calculated from the illustrative FMO energies.

| Descriptor | Formula | Illustrative Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |

| Global Softness (S) | 1 / η | 0.377 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 3.25 eV |

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with a particular reaction pathway. For this compound, this could involve modeling reactions such as nucleophilic aromatic substitution, where the chlorine atom is replaced by a nucleophile.

DFT calculations are employed to locate the structures of reactants, products, and, crucially, the transition states that connect them. mdpi.com The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. This approach allows for a step-by-step understanding of the bond-breaking and bond-forming processes that constitute the reaction mechanism.

Conformational Analysis and Molecular Dynamics Simulations in Chemical Environments

The presence of the flexible neopentyl group in this compound necessitates a thorough conformational analysis to understand its three-dimensional structure and dynamics. The rotation around the single bond connecting the neopentyl group to the pyrimidine ring can lead to various stable conformations (rotamers) with different energies.

Conformational Analysis typically involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation to identify the low-energy, stable structures.

Molecular Dynamics (MD) Simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. nih.gov By running MD simulations of this compound in different chemical environments (e.g., in vacuum or surrounded by solvent molecules like water), it is possible to observe its conformational changes and intermolecular interactions in a realistic setting. nih.gov This analysis reveals the preferred conformations in solution and provides insight into how the solvent affects the molecule's structure and flexibility.

Synthetic Utility and Future Research Trajectories of 4 Chloro 6 Neopentylpyrimidine

Role as a Versatile Intermediate for the Construction of Complex Pyrimidine (B1678525) Derivatives

The chlorine atom at the 4-position of the pyrimidine ring in 4-Chloro-6-neopentylpyrimidine is the key to its versatility as a synthetic intermediate. This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups. The general reactivity of chloropyrimidines suggests that this compound can readily react with a range of nucleophiles, including amines, alcohols, and thiols, to yield a diverse library of 4-substituted-6-neopentylpyrimidine derivatives.

The neopentyl group at the 6-position, while not directly participating in these substitution reactions, exerts a significant steric influence. This can lead to regioselective reactions in more complex systems and can also impact the conformational properties of the final products, which may be crucial for their biological activity or material properties.

A hypothetical reaction scheme illustrating the utility of this compound in synthesizing various derivatives is presented below:

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

| Primary/Secondary Amine (R¹R²NH) | Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., EtOH, DMF) | 4-(R¹R²N)-6-neopentylpyrimidine |

| Alcohol (R³OH) | Strong Base (e.g., NaH), Solvent (e.g., THF, Dioxane) | 4-(R³O)-6-neopentylpyrimidine |

| Thiol (R⁴SH) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, DMSO) | 4-(R⁴S)-6-neopentylpyrimidine |

Table 1: Hypothetical Nucleophilic Substitution Reactions of this compound

Furthermore, the chlorine atom can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These powerful bond-forming methodologies would enable the introduction of aryl, heteroaryl, and other carbon-based substituents at the 4-position, dramatically expanding the structural diversity of accessible pyrimidine derivatives.

Applications as a Building Block for Diverse Heterocyclic Scaffolds

Beyond the synthesis of simple substituted pyrimidines, this compound can serve as a foundational building block for the construction of more complex, fused heterocyclic systems. The reactivity of the chloro substituent allows for intramolecular cyclization reactions when a suitable nucleophilic group is present in a side chain attached to another position of the pyrimidine ring.

For instance, if a substituent bearing a primary amine or a hydroxyl group is introduced at a neighboring position (e.g., position 5), subsequent intramolecular nucleophilic attack on the C4-Cl bond could lead to the formation of fused ring systems such as pyrido[2,3-d]pyrimidines or furo[2,3-d]pyrimidines, respectively. The neopentyl group would remain as a key structural feature in these novel heterocyclic scaffolds.

The following table outlines potential fused heterocyclic systems that could be synthesized from derivatives of this compound:

| Starting Material Derivative | Reaction Type | Fused Heterocyclic Scaffold |

| 5-(2-aminoethyl)-4-chloro-6-neopentylpyrimidine | Intramolecular SNAr | Dihydropyrido[2,3-d]pyrimidine derivative |

| 5-(hydroxymethyl)-4-chloro-6-neopentylpyrimidine | Intramolecular Williamson Ether Synthesis | Furo[2,3-d]pyrimidine derivative |

| 4-chloro-6-neopentyl-5-(2-thienyl)pyrimidine | Intramolecular C-H activation/coupling | Thieno[3,2-d]pyrimidine derivative |

Table 2: Potential Fused Heterocyclic Scaffolds from this compound Derivatives

Prospective Research Directions in Synthesis and Chemical Reactivity

The synthetic potential of this compound is far from fully explored. Future research should focus on systematically investigating its reactivity profile with a broader range of nucleophiles and under various reaction conditions. Key areas for future investigation include:

Exploration of Diverse Nucleophiles: A comprehensive study involving a wide array of nitrogen, oxygen, sulfur, and carbon-based nucleophiles would provide a valuable library of novel 6-neopentylpyrimidine derivatives.

Optimization of Cross-Coupling Reactions: Detailed studies on Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions would establish efficient protocols for C-C and C-N bond formation at the 4-position.

Investigation of Metal-Catalyzed C-H Functionalization: Exploring the possibility of directing C-H activation at other positions of the pyrimidine ring, using the existing substituents as directing groups, could open up new avenues for functionalization.

Synthesis of Biologically Active Molecules: Given that many pyrimidine derivatives exhibit pharmacological activity, future work should involve the design and synthesis of novel compounds based on the this compound scaffold for screening against various biological targets.

Emerging Methodologies for Advanced Functionalization

Modern synthetic organic chemistry offers a plethora of advanced methodologies that could be applied to the functionalization of this compound. These emerging techniques could provide more efficient, selective, and environmentally friendly routes to novel compounds.

Photoredox Catalysis: Light-mediated reactions could enable novel transformations that are not accessible through traditional thermal methods. For instance, photoredox-catalyzed cross-coupling reactions could be explored for the introduction of various functional groups under mild conditions.

Flow Chemistry: The use of microreactor technology could allow for safer and more efficient synthesis of derivatives of this compound, especially for reactions that are highly exothermic or involve hazardous reagents. Precise control over reaction parameters such as temperature, pressure, and reaction time can lead to improved yields and purities.

Late-Stage Functionalization: Developing methods for the selective functionalization of the pyrimidine core or the neopentyl group in the later stages of a synthetic sequence would be highly valuable for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Q & A

Q. What are the recommended safety protocols for handling 4-Chloro-6-neopentylpyrimidine in laboratory settings?

- Methodological Answer : Researchers must wear protective eyewear, gloves, and lab coats to avoid skin contact. Conduct reactions in a fume hood or glovebox if toxic vapors are generated. Use dedicated, sterilized tools (e.g., filter-tipped pipettes) to prevent cross-contamination. Post-experiment waste should be segregated and disposed by certified hazardous waste handlers to mitigate environmental risks .

Q. How can researchers optimize the multi-step synthesis of this compound to enhance yield?

- Methodological Answer : Optimize reaction stoichiometry and temperature control during critical steps like chlorination or neopentyl group coupling. Use gradient elution in column chromatography for purification. Monitor intermediates via FTIR or NMR to verify structural integrity. Low yields in multi-step syntheses (e.g., ~2–5% in similar pyrimidines) often require iterative adjustments to solvent systems and catalyst loading .

Advanced Research Questions

Q. Which computational methods are most effective for predicting the electronic structure and reactivity of this compound?

- Methodological Answer : Hybrid density functional theory (DFT) methods like B3LYP, which integrate exact exchange terms, are recommended for studying electronic properties. Basis sets such as 6-311++G** or cc-pVTZ improve accuracy for vibrational and thermodynamic analyses. For correlation energy, the Colle-Salvetti functional adapted for density gradients provides reliable results for reaction pathway modeling .

Q. How should researchers address discrepancies between experimental spectroscopic data (e.g., FTIR) and computational predictions for this compound?

- Methodological Answer : Cross-validate using multiple DFT functionals (e.g., B3PW91 vs. B3LYP) to assess sensitivity to exchange-correlation terms. Experimentally, augment FTIR with Raman spectroscopy to resolve ambiguous vibrational modes. If contradictions persist, refine computational models by including solvent effects or anharmonic corrections .

Q. What strategies are recommended for determining the crystal structure of this compound using X-ray diffraction?

- Methodological Answer : Employ single-crystal X-ray diffraction with SHELXL for refinement. Key considerations:

- Use low-temperature (e.g., 100 K) data collection to minimize thermal motion.

- Analyze hydrogen-bonding networks (e.g., C–H⋯N interactions) to explain packing motifs.

- Validate against DFT-optimized geometries to confirm torsional angles and substituent conformations .

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

- Methodological Answer :

- Synthesis : Introduce substituents (e.g., halogens, alkyl groups) at the 4- and 6-positions to modulate steric/electronic effects.

- Computational Screening : Use docking studies with target enzymes (e.g., kinases) to prioritize derivatives for synthesis.

- Assays : Test inhibitory activity in enzyme kinetics experiments (e.g., IC₅₀ determination) and validate in cell-based models. Reference pyrimidine biodynamic profiles from analogous compounds to guide hypothesis generation .

Data Contradiction Analysis

Q. How can conflicting results in the thermal stability of this compound be resolved?

- Methodological Answer :

- Perform differential scanning calorimetry (DSC) under inert atmospheres to exclude oxidation effects.

- Compare DFT-calculated bond dissociation energies (BDEs) with experimental decomposition temperatures.

- If computational BDEs suggest higher stability than observed, assess potential catalytic impurities (e.g., trace metals) accelerating degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.